molecular formula C23H26N6O2 B1663032 Apilimod CAS No. 541550-19-0

Apilimod

Cat. No.: B1663032
CAS No.: 541550-19-0
M. Wt: 418.5 g/mol
InChI Key: HSKAZIJJKRAJAV-UQQQWYQISA-N
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Preparation Methods

The synthesis of Apilimod involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Apilimod undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups on the pyrimidine core.

Scientific Research Applications

Apilimod has a wide range of scientific research applications, including:

Biological Activity

Apilimod is a first-in-class inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), which has garnered attention for its diverse biological activities, particularly in cancer therapy and fibrotic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound specifically inhibits PIKfyve, an enzyme crucial for lysosomal function and membrane trafficking. By disrupting the normal function of lysosomes, this compound induces cytotoxic effects primarily in B-cell non-Hodgkin lymphoma (B-NHL) cells while sparing normal cells. The compound's mechanism includes:

  • Inhibition of Lysosomal Function : this compound impairs endolysosomal membrane traffic, leading to lysosomal dysfunction. This is supported by findings from genome-wide CRISPR screens that identified lysosomal genes as key determinants of sensitivity to this compound treatment .
  • Cytokine Modulation : Inhibition of PIKfyve also affects immune responses by modulating the production of cytokines such as IL-12 and IL-23 .
MechanismDescription
PIKfyve InhibitionDirect inhibition leading to lysosomal dysfunction
Cytokine ModulationAffects immune cell cytokine production
Gene RegulationAlters expression of lysosomal and autophagy-related genes

Biological Activity in Cancer

This compound has shown significant antiproliferative activity against various cancer types, particularly B-NHL. In vitro studies demonstrate nanomolar potency, while in vivo studies reveal promising efficacy:

  • In Vitro Studies : this compound exhibits selective cytotoxicity in B-NHL cell lines compared to normal lymphocytes, with a notable impact on cell viability and proliferation rates .
  • In Vivo Efficacy : In mouse models, this compound has demonstrated dose-dependent tumor growth inhibition. For instance, in a Daudi Burkitt lymphoma xenograft model, doses ranging from 50 to 150 mg/kg resulted in significant tumor suppression without adverse effects on body weight .

Case Study: Combination Therapy

Recent studies have explored the combination of this compound with established therapies such as rituximab. In one study, this compound combined with rituximab achieved an 83% tumor growth inhibition compared to 58% with rituximab alone . This suggests that this compound may enhance the efficacy of existing treatments for B-NHL.

Biological Activity in Fibrosis

This compound's role extends beyond oncology; it has also been investigated for its anti-fibrotic properties:

  • Cardiac Fibrosis : this compound has been shown to mitigate myocardial fibrosis and prevent left ventricular dysfunction in mouse models subjected to pressure overload. It effectively reduced collagen deposition and the expression of pro-fibrotic genes such as collagen type I and III .
  • Mechanistic Insights : The anti-fibrotic effects are attributed to the blockade of TGFβ signaling pathways, which play a crucial role in fibroblast activation and extracellular matrix remodeling .

Table 2: Effects of this compound on Cardiac Fibrosis

ParameterControl (TAC)This compound Treatment
Collagen AccumulationHighSignificantly Reduced
Pro-fibrotic Gene ExpressionElevatedAttenuated
Left Ventricular DysfunctionPresentPrevented

Clinical Trials and Future Directions

This compound has undergone various clinical trials targeting conditions like psoriasis and Crohn's disease; however, many did not meet primary endpoints leading to halted development in these areas . Despite this, ongoing research continues to explore its potential in oncology and fibrosis.

Properties

CAS No.

541550-19-0

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

InChI

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17-

InChI Key

HSKAZIJJKRAJAV-UQQQWYQISA-N

SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Key on ui other cas no.

541550-19-0

Pictograms

Irritant

Synonyms

(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-[2-(pyridin-2-yl)-ethoxy]-4-hydrazino-6-(morpholin-4-yl)-pyrimidine (Product 3) (5 g, 15.8 mmol, 95% purity), m-tolualdehyde (1.99 g, 16.6 mmol), ethyl acetate (25 mL) and acetic acid (45 μL) was heated to reflux for 15 minutes to give a clear solution. When TLC indicated that the reaction was completion, the reaction was allowed to cool to room temperature causing a solid precipitate to formed. The creamy solid was filtered out, washed with ethyl acetate (EtOAc) (3×5 mL) and dried to obtain crude Compound 6. The crude product (5 g, 75.6%) was dissolved in EtOAc (34 mL) under reflux. The resulting clear solution was concentrated to about 20 mL and cooled to room temperature causing Compound 6 to precipitate out forming a suspension. The suspension was stirred for 2 hours, then the precipitate was filtered out, washed with EtOAc (2×10 mL) and vacuum-dried to give Compound 6 as an off-white solid, 4.1 g (82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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